

The Role of UCB35625 in Inflammatory Diseases: A Technical Guide

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Compound of Interest

Compound Name: *Hydro-UCB35625*

Cat. No.: *B10796804*

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Introduction

UCB35625 is a small molecule chemokine receptor antagonist that has demonstrated significant potential in the modulation of inflammatory responses. Primarily targeting C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3), UCB35625 has been investigated for its therapeutic utility in various eosinophil-mediated inflammatory disorders, such as asthma.^[1] This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and potential applications of UCB35625 in the context of inflammatory diseases, based on preclinical research. It is important to note that while the query specified "**Hydro-UCB35625**," no information was found for a compound with this designation. The following data pertains to the well-characterized molecule UCB35625.

Mechanism of Action

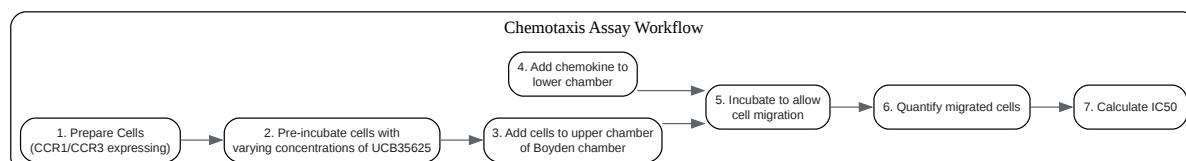
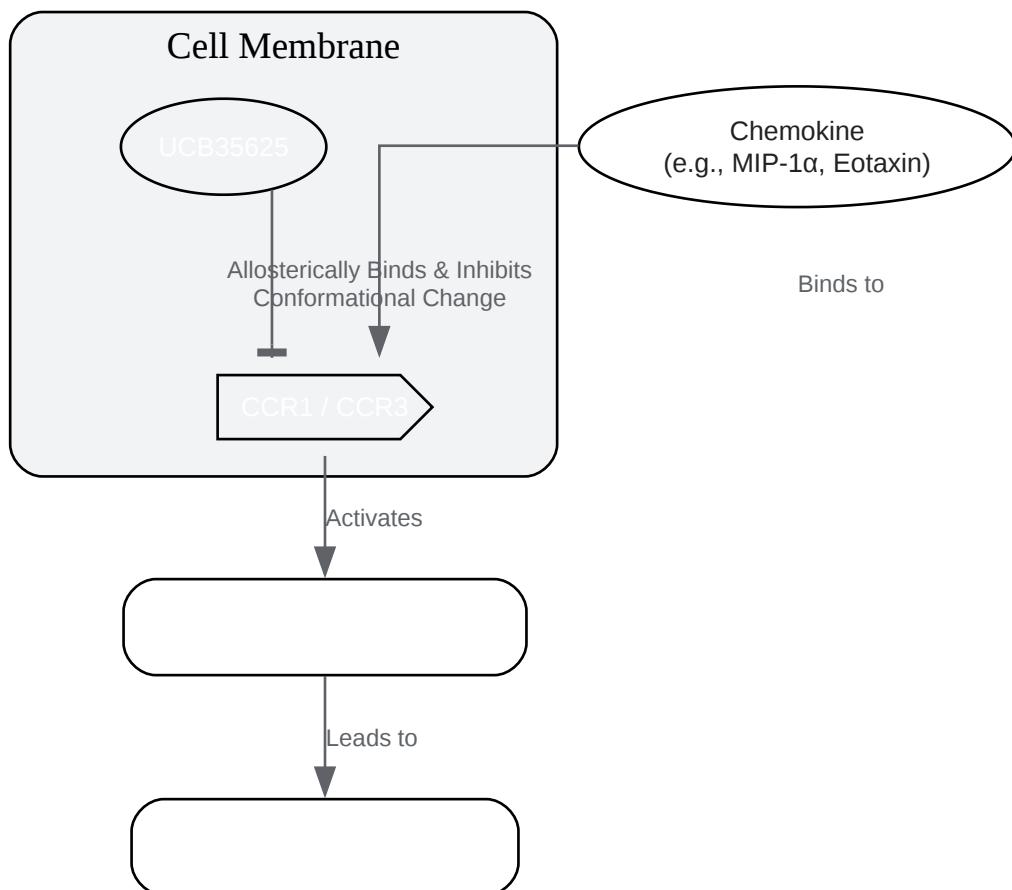
UCB35625 functions as a potent and selective inhibitor of CCR1 and CCR3.^[1] Its mechanism is unique in that it acts as an allosteric antagonist.^[2] Rather than directly competing with natural chemokine ligands for the binding site, UCB35625 is believed to interact with a region within the transmembrane helices of the receptors. This interaction inhibits the conformational change required to initiate intracellular signaling pathways upon chemokine binding.^{[1][3]} This mode of action effectively uncouples ligand binding from receptor activation.

Key amino acid residues within the transmembrane domains of the receptors have been identified as crucial for the activity of UCB35625. Specifically, Tyrosine-41 (Tyr-41), Tyrosine-

113 (Tyr-113), and Glutamic acid-287 (Glu-287) are thought to be involved in the binding of UCB35625 to CCR1 and are conserved in CCR3.[3]

Signaling Pathway

The signaling pathway affected by UCB35625 is the chemokine-mediated G-protein coupled receptor (GPCR) signaling cascade. Upon binding of chemokines like MIP-1 α (for CCR1) or eotaxin (for CCR3), the receptors typically activate intracellular signaling pathways, leading to cellular responses such as chemotaxis, shape change, and degranulation. UCB35625 blocks these downstream effects. For instance, it has been shown to inhibit the early phase of ERK1/2 activation, a key signaling event downstream of chemokine receptor activation.[4]



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